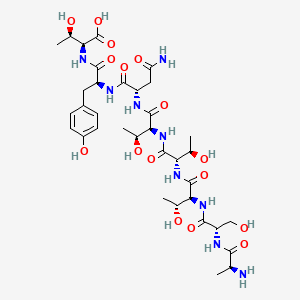

H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Peptide T est un petit polypeptide dérivé de la protéine d'enveloppe du virus de l'immunodéficience humaine (VIH), gp120. Il a été découvert en 1986 par Candace Pert et Michael Ruff, qui étudiaient des traitements potentiels pour le VIH/SIDA. Le Peptide T agit comme un inhibiteur d'entrée du VIH, bloquant la liaison et l'infection des souches virales qui utilisent le récepteur CCR5 pour infecter les cellules . Ce composé a montré plusieurs effets positifs liés à la maladie du VIH et au Neuro-SIDA .

Méthodes De Préparation

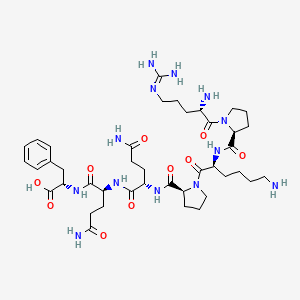

Voies synthétiques et conditions de réaction : Le Peptide T est généralement synthétisé par synthèse peptidique en phase solide (SPPS), une méthode introduite par Robert Bruce Merrifield. Cette technique consiste à ajouter séquentiellement des acides aminés protégés à une chaîne peptidique croissante ancrée à une résine insoluble. Le processus comprend les étapes suivantes :

Fixation du premier acide aminé : à la résine.

Déprotection : du groupe amino de l'acide aminé fixé.

Couplage : du prochain acide aminé à l'aide de réactifs de couplage tels que HBTU, HATU ou DIC.

Répétition : des cycles de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : du peptide de la résine à l'aide d'un mélange de clivage, généralement contenant de l'acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle du Peptide T suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .

Analyse Des Réactions Chimiques

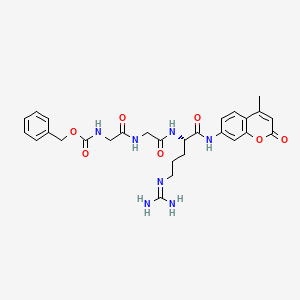

Types de réactions : Le Peptide T subit diverses réactions chimiques, notamment :

Oxydation : Le Peptide T peut être oxydé pour former des ponts disulfure entre les résidus cystéine, stabilisant sa structure.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, conduisant à une structure peptidique plus flexible.

Substitution : Les résidus d'acides aminés du Peptide T peuvent être substitués par d'autres acides aminés pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Réactifs SPPS standard tels que les acides aminés protégés par Fmoc et les agents de couplage.

Principaux produits :

Peptide T oxydé : Contient des ponts disulfure.

Peptide T réduit : Manque de ponts disulfure.

Analogues du Peptide T : Peptides modifiés avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

Le Peptide T a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Enquêté pour son rôle dans le blocage de l'entrée du VIH et ses effets sur la fonction des cellules immunitaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour le VIH/SIDA et le Neuro-SIDA.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil pour étudier les interactions récepteur-ligand

5. Mécanisme d'action

Le Peptide T exerce ses effets en se liant au récepteur CCR5 à la surface des cellules immunitaires, empêchant le virus VIH de se fixer et d'entrer dans les cellules. Ce mécanisme bloque l'étape initiale de l'infection par le VIH, inhibant ainsi la réplication virale. Les cibles moléculaires impliquées comprennent le récepteur CCR5 et la protéine gp120 du virus VIH .

Applications De Recherche Scientifique

Peptide T has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in blocking HIV entry and its effects on immune cell function.

Medicine: Explored as a potential therapeutic agent for HIV/AIDS and Neuro-AIDS.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions

Mécanisme D'action

Peptide T exerts its effects by binding to the CCR5 receptor on the surface of immune cells, preventing the HIV virus from attaching and entering the cells. This mechanism blocks the initial step of HIV infection, thereby inhibiting viral replication. The molecular targets involved include the CCR5 receptor and the gp120 protein of the HIV virus .

Comparaison Avec Des Composés Similaires

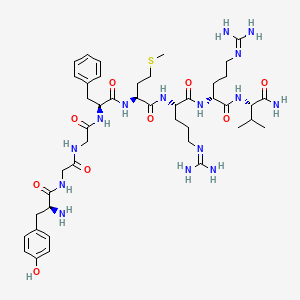

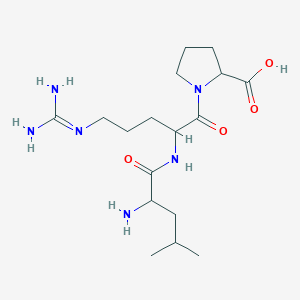

Le Peptide T est unique dans son action spécifique sur le récepteur CCR5, ce qui le distingue des autres inhibiteurs d'entrée du VIH. Des composés similaires comprennent :

Maraviroc : Un petit antagoniste du CCR5 utilisé dans le traitement du VIH.

Vicriviroc : Un autre antagoniste du CCR5 ayant des propriétés similaires.

DAPTA (Dala1-peptide T-amide) : Un analogue modifié du Peptide T avec une stabilité et une efficacité accrues.

L'unicité du Peptide T réside dans sa nature peptidique, ce qui permet des interactions spécifiques avec le récepteur CCR5 et des modifications potentielles pour améliorer ses propriétés thérapeutiques.

Propriétés

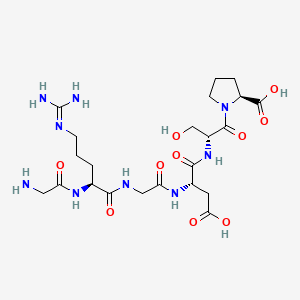

Formule moléculaire |

C35H55N9O16 |

|---|---|

Poids moléculaire |

857.9 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 |

Clé InChI |

IWHCAJPPWOMXNW-GBJHXVHASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

SMILES canonique |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

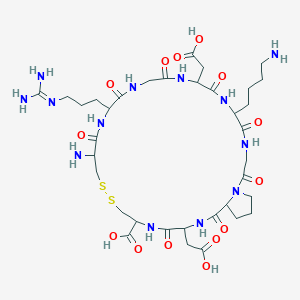

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)

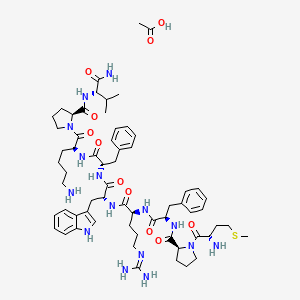

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)

![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)